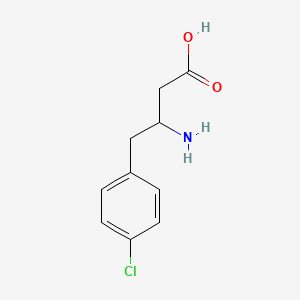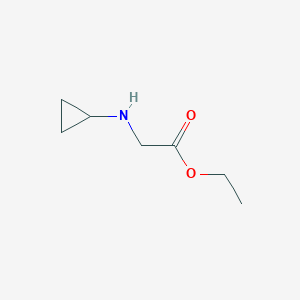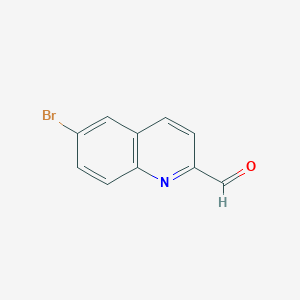
6-Bromoquinoline-2-carbaldehyde
Descripción general
Descripción
6-Bromoquinoline-2-carbaldehyde is a compound that belongs to the quinoline family of organic compounds. It has a molecular weight of 236.06 g/mol .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been specified over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular formula of 6-Bromoquinoline-2-carbaldehyde is C10H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
6-Bromoquinoline-2-carbaldehyde is a white or colorless to yellow powder to lump to clear liquid . It has a melting point of 19 °C and a boiling point of 116 °C/6 mmHg . Its specific gravity is 1.55 (20/20) and refractive index is 1.66 .Aplicaciones Científicas De Investigación
Building Block in Supramolecular Chemistry
6-Bromoquinoline-2-carbaldehyde is used as a building block in supramolecular chemistry . Supramolecular chemistry is a branch of chemistry that focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components. The compound’s unique structure makes it an ideal candidate for creating complex structures.
Ligand for Transition Metal Catalysts
This compound also serves as a ligand for transition metal catalysts . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The ligands may assist in the reaction process, increase the reaction rate, or help stabilize the metal catalyst.
Luminescent Complexes
6-Bromoquinoline-2-carbaldehyde is used in the creation of luminescent complexes . These are compounds that emit light upon excitation. Luminescent complexes have a wide range of applications, including in lighting, displays, sensors, and biological imaging.
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients. They play a crucial role in the synthesis of various types of drugs.
Fine Chemical
6-Bromoquinoline-2-carbaldehyde is classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Vibrational Spectra Studies
The structure and vibrational spectra of 6-Bromoquinoline-2-carbaldehyde were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . This kind of study helps in understanding the molecular structure and interactions of the compound.
Safety and Hazards
Propiedades
IUPAC Name |
6-bromoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCWJMSBFLQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593213 | |
| Record name | 6-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-2-carbaldehyde | |
CAS RN |
98948-91-5 | |
| Record name | 6-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




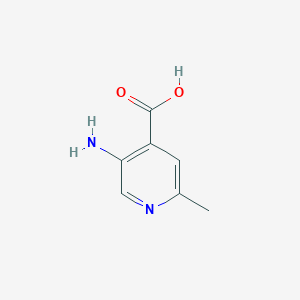
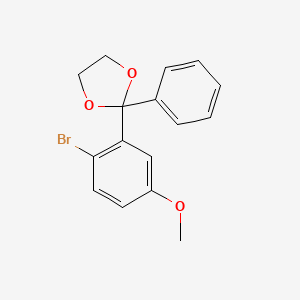
![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)


![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
